molecular formula C11H16N2O2S B187574 1-Methyl-4-(phenylsulfonyl)piperazine CAS No. 66739-87-5

1-Methyl-4-(phenylsulfonyl)piperazine

Cat. No.: B187574
CAS No.: 66739-87-5
M. Wt: 240.32 g/mol
InChI Key: NCKYKYNYJREWCI-UHFFFAOYSA-N
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Description

1-Methyl-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 g/mol . It belongs to the piperazine family, a privileged scaffold in medicinal and organic chemistry known for its broad spectrum of biological activities . Piperazine derivatives are extensively utilized as key intermediates in the synthesis of various pharmaceuticals and are investigated for their diverse pharmacological properties, which can include antimicrobial, antidepressant, anti-inflammatory, and antipsychotic effects . The piperazine ring is a common feature in molecules that interact with the central nervous system . The specific sulfonyl (benzenesulfonyl) group attached to the piperazine ring can significantly influence the compound's physicochemical properties, reactivity, and binding affinity, making it a versatile building block for researchers. This compound is intended for research applications and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-12-7-9-13(10-8-12)16(14,15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKYKYNYJREWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293665
Record name 1-Benzenesulfonyl-4-methyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66739-87-5
Record name 66739-87-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzenesulfonyl-4-methyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Methyl 4 Phenylsulfonyl Piperazine

Established Synthetic Pathways for 1-Methyl-4-(phenylsulfonyl)piperazine

The creation of this compound is primarily achieved through well-established synthetic protocols that are broadly applicable to phenylsulfonyl piperazine (B1678402) derivatives.

General Synthetic Strategies for Phenylsulfonyl Piperazine Derivatives

The synthesis of phenylsulfonyl piperazine derivatives commonly involves the reaction of a piperazine derivative with a benzenesulfonyl chloride. mdpi.comresearchgate.net This reaction is a type of nucleophilic substitution where the nitrogen atom of the piperazine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond. mdpi.com The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), and in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net

General synthetic strategies also include sequential reactions that may involve the sulfonylation of an aniline (B41778) derivative, followed by cyclization to form the piperazine ring, and subsequent N-substitution. nih.gov These multi-step syntheses allow for the introduction of a variety of substituents on both the phenyl ring and the piperazine nitrogen.

Detailed Reaction Protocols for the Chemical Compound

The direct synthesis of this compound involves the reaction between N-methylpiperazine and benzenesulfonyl chloride. researchgate.net A typical protocol involves dissolving N-methylpiperazine in a solvent like dichloromethane at a cooled temperature (e.g., 0 °C), followed by the addition of triethylamine. researchgate.net Benzenesulfonyl chloride is then added to the stirred mixture, and the reaction is allowed to proceed for a couple of hours. researchgate.net The completion of the reaction is monitored by thin-layer chromatography (TLC). researchgate.net Post-reaction workup includes quenching with water, extraction with an organic solvent, drying the organic layer, and evaporating the solvent to yield the final product, which can be purified further if necessary. researchgate.net

An alternative approach involves the use of phosphorus pentachloride or phosphorus oxychloride with sodium benzenesulfonate, although this method can be less efficient and require more stringent conditions. orgsyn.org

Advanced Chemical Modifications and Derivatization Strategies

Further chemical modifications of this compound can be undertaken to explore structure-activity relationships for various applications.

Targeted Functionalization of the Piperazine Ring and Phenylsulfonyl Moiety

The piperazine ring and the phenylsulfonyl moiety of this compound offer sites for targeted functionalization. The piperazine ring, with its two nitrogen atoms, is a key feature for structural modifications. mdpi.comnih.govorgsyn.orgajpp.innih.govnih.gov While one nitrogen is occupied by the methyl group, the other is part of the sulfonamide linkage. Further reactions can be designed to modify the methyl group or substituents on the piperazine ring, although direct functionalization of the C-H bonds of the piperazine ring is considered challenging. mdpi.com

The phenylsulfonyl moiety can also be modified. Substituents can be introduced onto the phenyl ring of the benzenesulfonyl chloride starting material prior to its reaction with N-methylpiperazine. nih.govnih.gov This allows for the synthesis of a library of derivatives with varying electronic and steric properties on the phenyl ring. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can be achieved to study their effect on the compound's properties. nih.gov

Impact of Substituents on Synthetic Efficiency and Product Profile

The nature and position of substituents on both the piperazine ring and the phenylsulfonyl group can significantly impact the efficiency of the synthesis and the profile of the resulting products. researchgate.netnih.govorgsyn.orgnih.gov For example, the presence of bulky substituents on either reactant can lead to steric hindrance, potentially lowering the reaction rate and yield. nih.gov

The electronic properties of substituents on the benzenesulfonyl chloride also play a crucial role. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially accelerating the reaction with the piperazine. Conversely, electron-donating groups might have the opposite effect. The position of the substituent on the phenyl ring (ortho, meta, or para) can also influence reactivity and the biological activity of the final product. nih.gov

Table 1: Impact of Phenylsulfonyl Substituents on Acaricidal Activity

Compound ID Substituent on Phenylsulfonyl Group Position Acaricidal Activity (at 10 ppm)
5-31 Chloro para Active
5-32 Chloro meta Less active than para-substituted
5-33 Chloro ortho Almost inactive

Data sourced from a study on phenylpiperazine derivatives, indicating that the position of a substituent on the phenylsulfonyl group significantly affects the biological activity. nih.gov

Novel Synthetic Approaches and Catalyst Applications

Recent advancements in organic synthesis have led to the development of novel methods and the application of catalysts to improve the synthesis of piperazine derivatives. While specific novel methods for this compound are not extensively detailed in the provided context, general trends in piperazine synthesis are relevant.

Catalytic methods, such as palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination), have become powerful tools for the synthesis of N-arylpiperazines. nih.gov These methods offer advantages such as milder reaction conditions and broader substrate scope. The use of photoredox catalysis is also an emerging strategy for the C-H functionalization of piperazines, allowing for direct modifications of the piperazine ring under mild conditions. encyclopedia.pub These modern catalytic approaches hold promise for developing more efficient and sustainable routes to this compound and its analogs.

Spectroscopic and Structural Characterization of 1 Methyl 4 Phenylsulfonyl Piperazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental data for 1-Methyl-4-(phenylsulfonyl)piperazine is scarce, its ¹H NMR spectrum can be predicted based on its structural components and data from analogues. The spectrum is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group, the four methylene (B1212753) groups of the piperazine (B1678402) ring, and the N-methyl group.

For the related analogue, 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine , the following signals have been reported in CDCl₃:

Aromatic Protons: A multiplet between δ 7.72 and 7.88 ppm corresponds to the protons on the phenylsulfonyl ring. Another multiplet from δ 6.84 to 7.10 ppm corresponds to the protons on the methoxyphenyl ring. rsc.org

Piperazine Protons: The eight protons on the piperazine ring appear as a multiplet at δ 3.17 ppm. rsc.org

Methoxyl Protons: A singlet at δ 3.80 ppm is attributed to the methoxy (B1213986) group's protons. rsc.org

Based on this and other related structures, the expected ¹H NMR signals for This compound are outlined in the table below.

Interactive Table 3.1.1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityDescription
Phenyl (C2', C6')~7.75 - 7.85Multiplet (or dd)Protons ortho to the sulfonyl group, deshielded.
Phenyl (C3', C4', C5')~7.50 - 7.60MultipletProtons meta and para to the sulfonyl group.
Piperazine (H2, H6)~3.10 - 3.20TripletProtons adjacent to the sulfonyl group.
Piperazine (H3, H5)~2.50 - 2.60TripletProtons adjacent to the N-methyl group.
Methyl (N-CH₃)~2.30SingletProtons of the N-methyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine , a close analogue, the reported ¹³C NMR data in CDCl₃ shows distinct peaks for each carbon environment. rsc.org The carbons of the phenylsulfonyl group appear at δ 127.92, 129.11, 132.92, and 135.40 ppm. The piperazine carbons adjacent to the sulfonyl group are found at δ 46.35 ppm, while those on the other side are at δ 50.03 ppm. rsc.org

For this compound, distinct signals would be expected for the methyl carbon, the two non-equivalent pairs of carbons in the piperazine ring, and the four different carbons of the phenyl ring.

Interactive Table 3.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Description
Phenyl (C1')~135Quaternary carbon attached to the sulfonyl group.
Phenyl (C4')~133Para carbon.
Phenyl (C2'/C6')~129Ortho carbons.
Phenyl (C3'/C5')~128Meta carbons.
Piperazine (C2/C6)~46Carbons bonded to the sulfonyl group.
Piperazine (C3/C5)~54Carbons bonded to the N-methyl group.
Methyl (N-CH₃)~46N-methyl carbon.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For the analogue 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine , the calculated mass for the protonated molecule [M+H]⁺ (C₁₇H₂₁N₂O₃S⁺) is 349.1273, with an experimental value found at 349.1278, confirming its composition. researchgate.net

For This compound , the exact monoisotopic mass can be calculated from its chemical formula, C₁₁H₁₆N₂O₂S. This theoretical value serves as a benchmark for experimental HRMS analysis to confirm the compound's identity.

Table 3.2.1: Calculated Molecular Mass of this compound

Molecular FormulaMonoisotopic Mass (Da)
C₁₁H₁₆N₂O₂S240.0932

Characteristic Fragmentation Pathways of Phenylsulfonyl Piperazine Derivatives

The fragmentation of phenylsulfonyl piperazine derivatives under mass spectrometry conditions, typically through collision-induced dissociation (CID), provides valuable structural information. The fragmentation is often initiated by cleavage at the weakest bonds.

Common fragmentation pathways include:

Cleavage of the S-N Bond: The bond between the sulfonyl group and the piperazine nitrogen is a common point of cleavage, leading to the formation of a benzenesulfonyl cation (m/z 141) and the N-methylpiperazine fragment.

Loss of Sulfur Dioxide: A characteristic fragmentation for sulfonyl compounds is the elimination of SO₂ (64 Da) from the parent ion.

Piperazine Ring Fragmentation: The N-methylpiperazine ring itself can undergo fragmentation. Cleavage of the ring can lead to characteristic ions. For instance, the 1-methylpiperazine (B117243) moiety often produces a prominent fragment at m/z 70, resulting from the cleavage of the C-N bonds within the ring, or a fragment at m/z 57. Studies on designer piperazine drugs show that cleavage of the C-N bonds within the piperazine ring is a common pathway. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The resulting spectra display bands that correspond to specific functional groups, providing a molecular fingerprint.

While a specific IR spectrum for this compound is not available in the cited literature, its characteristic absorption bands can be predicted based on its functional groups and data from analogues like 4-tosylmorpholine. rsc.org

Key expected vibrational frequencies include:

S=O Stretching: The sulfonyl group is expected to show two strong and characteristic absorption bands. The asymmetric stretch typically appears in the range of 1350-1300 cm⁻¹, and the symmetric stretch is found around 1160-1120 cm⁻¹.

Aromatic C-H Stretching: A sharp absorption is expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions from the methyl and piperazine methylene groups are expected in the 2950-2800 cm⁻¹ region.

C=C Aromatic Ring Stretching: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: This vibration typically appears in the fingerprint region, between 1250 and 1020 cm⁻¹.

C-S Stretching: A weaker absorption is expected around 700-600 cm⁻¹.

Table 3.3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Sulfonyl (SO₂)Asymmetric Stretch1350 - 1300Strong
Sulfonyl (SO₂)Symmetric Stretch1160 - 1120Strong
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch2950 - 2800Medium-Strong
Aromatic C=CRing Stretch1600 - 1450Medium-Weak
C-NStretch1250 - 1020Medium

X-ray Crystallography for Solid-State Structural Determination of Related Phenylsulfonyl Piperazines

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are essential for understanding its chemical and physical properties. For phenylsulfonyl piperazine derivatives, X-ray diffraction studies have elucidated key structural features, including the conformation of the piperazine ring and the spatial relationship between the phenylsulfonyl group and the piperazine moiety.

Detailed crystallographic studies on analogues of this compound offer valuable insights into the structural characteristics of this class of compounds. One such related compound is 4-phenyl-piperazine-1-sulfonamide, the structure of which has been determined by X-ray crystallography. researchgate.net

The analysis of 4-phenyl-piperazine-1-sulfonamide revealed that the compound crystallizes in a monoclinic system. researchgate.net The piperazine ring typically adopts a stable chair conformation, which is a common feature for piperazine and its derivatives as it minimizes steric strain. nih.govresearchgate.net In this conformation, the substituents on the nitrogen atoms can be either axial or equatorial. The precise orientation is influenced by the nature of the substituents and the packing forces within the crystal lattice.

The crystal structure is characterized by a network of intermolecular interactions that stabilize the packing of the molecules in the crystal. In the case of 4-phenyl-piperazine-1-sulfonamide, the crystal structure consists of hydrophilic layers containing the sulfonamide functional group and hydrophobic layers composed of the phenyl-piperazine structure. researchgate.net The molecules are linked by weak intermolecular N-H···O and C-H···O hydrogen bonds. researchgate.netnih.gov

The structural parameters, such as bond lengths and angles, obtained from X-ray diffraction studies are in good agreement with standard values for similar chemical bonds. For instance, the S1-N1 bond length in a related sulfonamide derivative was found to be 1.628(2) Å, providing strong evidence for the formation of the sulfonamide linkage. researchgate.net

The table below summarizes key crystallographic data for a related phenylsulfonyl piperazine analogue, providing a quantitative look at its solid-state structure.

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z
4-Phenyl-piperazine-1-sulfonamideMonoclinicP2₁/c10.989(2)11.234(2)10.929(2)90117.18(3)901198.3(4)4
1-Benzoyl-4-(4-nitrophenyl)piperazineOrthorhombicPna2₁10.3702(4)22.8453(8)13.3364(5)9090903158.3(2)2
1-(4-Bromobenzoyl)-4-phenylpiperazineMonoclinicP2₁5.8613(2)17.5147(6)6.8961(2)90107.035(1)90677.10(4)1

Data for 4-Phenyl-piperazine-1-sulfonamide sourced from researchgate.net. Data for 1-Benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-Bromobenzoyl)-4-phenylpiperazine sourced from nih.gov.

Further crystallographic studies on a series of novel carboxylsulfamides containing an N-acylsulfonamide moiety have also been reported. researchgate.net These compounds were found to crystallize in the orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The crystal packing for these structures can be described as alternating layers parallel to the (011) plane. researchgate.net

In other related structures, such as 1-benzoyl-4-(4-nitrophenyl)piperazine, the piperazine ring also adopts a chair conformation. nih.gov The phenyl rings are twisted out of planarity with the carbonyl group and its linkage to the piperazine ring. nih.gov The dihedral angles between the phenyl and nitrophenyl rings are 51.52(6)° and 57.23(7)° for the two independent molecules in the asymmetric unit. nih.gov

These crystallographic studies on related phenylsulfonyl piperazines and their analogues provide a solid foundation for understanding the structural chemistry of this compound. The data consistently show the preference for a chair conformation of the piperazine ring and highlight the importance of intermolecular forces in dictating the crystal packing.

Computational and Theoretical Investigations of 1 Methyl 4 Phenylsulfonyl Piperazine

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

While specific molecular docking studies for 1-Methyl-4-(phenylsulfonyl)piperazine were not found in the provided search results, research on structurally similar piperazine-linked arylsulfonyl derivatives offers valuable insights into their potential interactions with biological targets like carbonic anhydrases (CAs). CAs, particularly the CAIX isoform, are overexpressed in various cancer cells and have become a significant druggable target. nih.gov

In studies involving piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, molecular docking was used to predict their binding affinity to CAIX. nih.gov These analyses indicated that the compounds have the potential to target CAIX-expressing cancers. nih.gov For instance, a related compound, SLC-0111, showed a binding affinity of -8.39 kcal/mol with CAIX. nih.gov Docking studies on other piperazine-based compounds have also been used to decipher their binding modes within receptor cavities, such as the sigma-1 receptor (S1R), providing a foundation for structure-based optimization. nih.gov These computational approaches help in understanding how modifications, like the length of a linking group, can dramatically affect binding affinity by causing clashes with amino acid residues in the binding pocket. nih.gov

Table 1: Example Binding Affinities of Related Compounds from Docking Studies

Compound Class/NameTarget ProteinPredicted Binding Affinity (kcal/mol)Citation
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCarbonic Anhydrase IX (CAIX)Not specified for all, but deemed effective nih.gov
SLC-0111 (Reference Inhibitor)Carbonic Anhydrase IX (CAIX)-8.39 nih.gov
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 Receptor (S1R)Ki value of 3.2 nM nih.gov

This table presents data for related compounds to illustrate the application of molecular docking in predicting binding affinities.

The stability of a ligand-receptor complex is governed by specific molecular interactions. Computational studies can elucidate these interactions, such as hydrogen bonds and π-π stacking.

Hydrogen Bonding: In the crystal structure of a closely related compound, 4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate, the ions are connected by strong N-H···O hydrogen bonds. nih.gov Docking studies of other arylsulfonyl piperazine (B1678402) derivatives with CAIX revealed two to five hydrogen bonds with key residues, including Arg6, Trp9, Asn66, and Gln92, which are known to be involved in interactions with CA inhibitors. nih.gov For the this compound molecule, the oxygen atoms of the sulfonyl group and the non-methylated piperazine nitrogen could act as hydrogen bond acceptors, while the latter could also be a donor if protonated.

π-π Stacking: These interactions are crucial for the binding of aromatic moieties. The crystal structure of 4-(4-Methylphenylsulfonyl)piperazin-1-ium is stabilized by aromatic π-π stacking interactions between benzene (B151609) rings, with a centroid–centroid distance of 3.7319 (13) Å. nih.gov Similarly, studies on other piperazine-containing compounds confirm the role of π-π stacking in forming stable molecular arrangements. nih.govresearchgate.netresearchgate.net The phenyl group of this compound is capable of engaging in such π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a protein's binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering a deeper understanding of its structure, stability, and reactivity. nih.govmdpi.com

DFT is a computational method used to study the electronic structure of many-body systems. nih.gov It is widely applied in pharmaceutical sciences to analyze molecular geometries, vibrational frequencies, and intermolecular interactions. mdpi.comnih.gov By solving quantum mechanical equations, DFT can elucidate the electronic forces that govern molecular interactions, such as those between a drug and an excipient or a drug and its biological target. mdpi.com For this compound, DFT calculations can be used to optimize its three-dimensional geometry and predict its spectral properties, which can then be compared with experimental data for validation. mdpi.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, revealing the most stable conformation of the molecule. nih.govresearchgate.net

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

Table 2: Significance of Frontier Molecular Orbital (HOMO-LUMO) Parameters

ParameterDescriptionImplication for MoleculeCitation
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate an electron (ionization potential). researchgate.net
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron (electron affinity). researchgate.net
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A large gap implies high kinetic stability and low chemical reactivity. A small gap implies higher reactivity. nih.govsci-hub.se

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. mdpi.com

Negative Regions (Red/Yellow): These are electron-rich areas, typically around electronegative atoms like oxygen or nitrogen. They indicate sites susceptible to electrophilic attack and are favorable for hydrogen bonding interactions. mdpi.comchemrxiv.org In this compound, the most negative potential would be expected around the oxygen atoms of the sulfonyl group. chemrxiv.org

Positive Regions (Blue): These are electron-deficient areas, usually around hydrogen atoms, indicating sites for nucleophilic attack. chemrxiv.org

Neutral Regions (Green): These areas have a near-zero potential. mdpi.com

By analyzing the MEP map of this compound, one can predict its reactive behavior and how it will interact with receptors or other molecules. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can reveal the conformational landscape and dynamic behavior of a compound like this compound.

Detailed research into the conformational analysis of related arylpiperazine structures provides a strong foundation for understanding the likely behavior of this compound. X-ray crystallography studies on analogous compounds, such as 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine, have demonstrated that the central piperazine ring predominantly adopts a chair conformation. mdpi.com This is a common and energetically favorable conformation for six-membered saturated heterocyclic rings like piperazine.

A conformational analysis of 1-arylpiperazines using molecular mechanics and semi-empirical calculations has shown that electronic effects of substituents on the aryl ring can influence the conformational behavior. For instance, electron-withdrawing groups on the aryl moiety can impact the conjugation between the nitrogen lone pair and the π electrons of the aryl group. capes.gov.br

System Setup: Building a 3D model of the molecule and placing it in a simulation box, typically solvated with water molecules to mimic physiological conditions.

Force Field Application: Defining the potential energy function of the system using a suitable force field (e.g., AMBER, CHARMM).

Simulation Run: Solving Newton's equations of motion for the system over a defined period, allowing the molecule to explore different conformations.

Trajectory Analysis: Analyzing the resulting trajectory to identify stable conformations, conformational changes, and the flexibility of different parts of the molecule.

Based on studies of similar phenyl-piperazine scaffolds, an all-atom explicit solvent MD simulation would likely be run for several hundred nanoseconds to adequately sample the conformational space. scispace.com The analysis of such a simulation would provide valuable data on the dihedral angles and the relative orientations of the phenyl and piperazine rings.

Table 1: Predicted Conformational Parameters of this compound based on Analogous Structures

ParameterPredicted Value/ConformationBasis of Prediction
Piperazine Ring ConformationChairX-ray crystallography of analogous piperazine derivatives. mdpi.com
Phenylsulfonyl Group PositionEquatorialMinimization of steric hindrance.
Methyl Group PositionEquatorial/Axial equilibriumLower steric bulk allows for more flexibility.

In Silico Screening and Cheminformatics for Bioactivity Prediction and Lead Optimization

In silico screening and cheminformatics are powerful computational techniques used in drug discovery to predict the biological activity of molecules and to optimize lead compounds. These methods leverage the relationship between a molecule's structure and its biological function. For this compound, these approaches can help to identify potential therapeutic targets and guide modifications to enhance its activity.

Piperazine derivatives are known to possess a wide range of biological activities, and the phenylsulfonylpiperazine scaffold has been investigated as a source of inhibitors for various biological targets. nih.govnih.gov For example, derivatives of phenylsulfonylpiperazine have been identified as inhibitors of the Chikungunya virus. nih.gov

Bioactivity Prediction:

The potential bioactivities of this compound can be predicted using various cheminformatics tools and databases. By comparing its structural features to those of known bioactive molecules, it is possible to generate a bioactivity profile. This often involves the use of computational models that have been trained on large datasets of compounds with known activities.

A common approach is to use quantitative structure-activity relationship (QSAR) models. QSAR studies on piperazine derivatives have been used to predict their activity against various targets. nih.gov These models mathematically correlate the chemical structure of a series of compounds with their biological activity. For this compound, a QSAR model could be developed using descriptors such as molecular weight, lipophilicity (logP), and various electronic and steric parameters.

Lead Optimization:

Should this compound show promising activity against a particular target, in silico methods can be employed for lead optimization. This process involves designing and evaluating new derivatives with improved potency and selectivity. Computational docking, for instance, can be used to simulate the binding of the molecule to a target protein, providing insights into the key interactions. This information can then be used to guide modifications to the structure of this compound to enhance these interactions.

For instance, a study on piperazinyl-pyrimidine analogues as inhibitors of the Chikungunya virus involved extensive lead optimization based on structure-activity relationships. acs.org A similar approach could be applied to this compound, where modifications to the phenylsulfonyl or methyl groups could be explored computationally to improve its binding affinity and pharmacokinetic properties.

Table 2: Representative In Silico Tools and Their Application to this compound

Tool/MethodApplicationPredicted Outcome for this compound
Molecular DockingPredicts the binding mode and affinity of the molecule to a specific protein target.Identification of potential biological targets and key binding interactions.
QSARCorrelates chemical structure with biological activity to predict the potency of new compounds.Prediction of potential bioactivities based on its structural features.
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups responsible for biological activity.Development of a pharmacophore model for designing new, more potent analogues.
ADMET PredictionPredicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule.Assessment of the drug-likeness of the compound.

Biological Activities and Pharmacological Profiles of 1 Methyl 4 Phenylsulfonyl Piperazine and Its Derivatives

Enzyme Inhibition Studies

The ability of 1-methyl-4-(phenylsulfonyl)piperazine and its analogues to interact with and inhibit various enzymes has been a subject of scientific investigation, particularly in the context of metabolic and physiological regulation.

α-Amylase Inhibition as an Antidiabetic Mechanism

The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Research into phenylsulfonyl piperazine (B1678402) derivatives has revealed their potential as α-amylase inhibitors. A study on a series of five newly synthesized phenylsulfonyl piperazine derivatives demonstrated significant α-amylase inhibitory capacity. nih.gov One particular compound in this series, compound 4, showed a remarkable inhibitory percentage of 80.61±0.62, which was superior to the standard drug acarbose (B1664774) (78.81±0.02). nih.gov Molecular docking studies further supported this, identifying compound 4 as a potent inhibitor with a notable binding energy of -8.2 kcal/mol, engaging in π-π stacking and π-anion interactions with key residues of the α-amylase enzyme. nih.gov While these findings highlight the potential of the phenylsulfonyl piperazine scaffold, specific data on the α-amylase inhibitory activity of this compound itself is not detailed in the available research.

Exploration of Other Enzyme Targets (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes involved in numerous physiological and pathological processes, making them attractive drug targets. mdpi.com The sulfonamide group, a key feature of this compound, is a well-established zinc-binding group for CA inhibitors. nih.gov

Studies on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which include a piperazine moiety, have shown inhibitory activity against several human (h) CA isoforms. nih.gov Specifically, piperazine-based compounds in this study inhibited hCA I in the nanomolar range, with the 4-methoxyphenyl (B3050149) derivative (compound 6) being the most potent inhibitor of hCA I (Ki = 7.9 nM) and hCA II (Ki = 3.7 nM). nih.gov Another study on pyrazolo[4,3-c]pyridine sulfonamides also demonstrated that these compounds, which can be considered related to piperazine sulfonamides, inhibit various human CA isoforms with Ki values ranging from nanomolar to micromolar concentrations. mdpi.com

Although the general class of piperazine sulfonamides shows promise for CA inhibition, specific inhibitory data for this compound against different carbonic anhydrase isoforms is not available in the reviewed literature.

Receptor Modulation Activities

The interaction of this compound derivatives with various neurotransmitter receptors is a significant area of research, particularly for the development of treatments for neurological and psychiatric disorders.

Serotonin (B10506) 5-HT6 Receptor Antagonism for Neurological Disorders

The serotonin 5-HT6 receptor is a promising target for the treatment of cognitive deficits in disorders like Alzheimer's disease. nih.gov Antagonists of this receptor have shown potential in preclinical and clinical studies. The phenylsulfonylpiperazine moiety is a core component of several potent 5-HT6 receptor antagonists.

For instance, a series of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives were developed and evaluated as 5-HT6 receptor antagonists. nih.gov Within this series, compound 6p demonstrated high binding affinity and favorable pharmacokinetic properties, including good brain penetration. nih.gov It was also effective in reversing learning deficits in animal models. nih.gov Another study focused on novel 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives, with compound C14 showing a very high affinity for the 5-HT6 receptor (Ki = 0.085 nM), significantly more potent than the reference compound idalopirdine. nih.gov

While these studies underscore the importance of the 1-(phenylsulfonyl)piperazine (B87590) structure for 5-HT6 receptor antagonism, direct binding affinity data for this compound is not explicitly provided in the available research.

Investigation of Other Receptor Interactions

Derivatives of 1-arylpiperazine are known to interact with other serotonin receptors, notably the 5-HT1A and 5-HT2A subtypes, which are implicated in mood and anxiety disorders. nih.govnih.gov The introduction of a methyl substituent on the piperazine ring can influence the affinity for these receptors. nih.gov

Research on 1,2,4-trisubstituted piperazine derivatives has shown that the presence of a third substituent, such as a methyl group, can enhance affinity for 5-HT2A receptors while maintaining or slightly improving affinity for 5-HT1A receptors. nih.gov Some of these trisubstituted compounds have been identified as postsynaptic 5-HT1A partial agonists. nih.gov Another study on 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, demonstrated anxiolytic-like effects in animal models. nih.gov

The following table summarizes the binding affinities of some arylpiperazine derivatives at 5-HT1A and 5-HT2A receptors, illustrating the impact of structural modifications.

Compound5-HT1A Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18)0.6-
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4)0.78-
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7)0.57-

Data sourced from multiple studies for illustrative purposes. The specific binding affinities for this compound are not reported in these studies.

Antiparasitic Activity Research

The piperazine ring is a well-known pharmacophore in antiparasitic drug discovery, with established anthelmintic properties. nih.gov The inclusion of a sulfonamide group can confer additional biological activities, including antimalarial effects.

Research has shown that piperazine sulfonamides possess activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Structure-activity relationship studies on phenylsulfonyl piperazines identified them as inhibitors of erythrocyte invasion by the parasite. nih.gov

In the realm of anthelmintic research, various piperazine derivatives have been synthesized and evaluated. One study reported that newly synthesized piperazine derivatives showed moderate to good anthelmintic activity against the earthworm Phaeritima posthuma. nih.gov Another study highlighted that benzimidazole (B57391) derivatives containing a piperazine fragment at the C-2 position exhibited promising anthelmintic activity against Trichinella spiralis muscle larvae.

While the broader class of piperazine sulfonamides shows potential as antiparasitic agents, there are no specific studies in the provided search results that evaluate the antiparasitic activity of this compound.

Antimalarial Efficacy Against Plasmodium falciparum Erythrocytic Invasion

The phenylsulfonylpiperazine class of compounds has been identified as a specific inhibitor of erythrocyte invasion by Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov This discovery stemmed from a screening of the Medicines for Malaria Venture (MMV) Pathogen Box against transgenic P. falciparum parasites. nih.gov

Subsequent research focused on optimizing this scaffold to improve its antimalarial potency. nih.gov Studies have shown that optimized phenylsulfonylpiperazine analogues exhibit significant activity against the asexual blood stages of the parasite. nih.gov These compounds were found to be effective not only against standard strains but also against multidrug-resistant strains of P. falciparum. nih.gov The primary mode of action during the asexual cycle is the blockade of merozoite invasion into red blood cells. nih.gov While potent against the asexual stages, the optimized compounds displayed weaker activity against the sexual stage gametocytes. nih.gov

One notable compound from this class, MMV020291, and its analogues have been central to understanding the antimalarial potential of sulfonylpiperazines. nih.govplos.org The research highlights the potential of this chemical series as a tool for studying the mechanisms of erythrocyte invasion and as a starting point for the development of new antimalarial drugs. nih.gov

Compound Class/Analogue Target Activity Key Findings
Phenylsulfonyl piperazine class Plasmodium falciparum (asexual stage) Inhibition of erythrocyte invasion Active against multidrug-resistant strains. nih.gov
Optimized phenylsulfonyl piperazines Plasmodium falciparum (asexual stage) Improved potency The alpha-carbonyl S-methyl isomer was found to be important for potency. nih.gov

Mechanistic Studies of Antiparasitic Action

The mechanism by which sulfonylpiperazine compounds exert their antimalarial effect has been elucidated through resistance and genetic studies. nih.govplos.org To identify the molecular target, researchers generated P. falciparum populations resistant to the sulfonylpiperazine analogue MMV020291. nih.govplos.org Whole-genome sequencing of these resistant parasites revealed specific mutations in two key genes: actin-1 (PfAct-1) and profilin. nih.govplos.org

Using CRISPR-Cas9 gene-editing technology, these identified mutations were engineered into wild-type parasites, which subsequently became resistant to the compound. nih.govplos.org This confirmed that the antimalarial activity of the sulfonylpiperazine series is directly linked to these proteins. The compounds are believed to interfere with the interaction between actin-1 and profilin, disrupting the dynamics of actin polymerization. nih.govplos.org This process is critical for the parasite, not only for the invasion of red blood cells by the merozoite stage but also for the segregation of the apicoplast, an essential organelle, which leads to a delayed-death phenotype. nih.govplos.org In vitro experiments with recombinant P. falciparum proteins further demonstrated that potent analogues of MMV020291 disrupt the formation of filamentous actin in the presence of profilin. nih.govplos.org This body of work identifies the sulfonylpiperazines as the first chemical series known to target the actin-1/profilin interaction in P. falciparum. nih.gov

Antiviral Activity Research

Derivatives of the phenylsulfonylpiperazine scaffold have also been investigated for their potential to combat viral infections, with notable success against the Chikungunya virus (CHIKV).

Inhibition of Chikungunya Virus (CHIKV) Replication

A class of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues has been identified as potent and selective inhibitors of Chikungunya virus replication in vitro. nih.govnih.gov Structure-activity relationship (SAR) studies were initiated from a hit compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine (compound 1), which had a half-maximal effective concentration (EC50) of 8.68 µM. nih.govresearchgate.netacs.org

Through systematic chemical modifications, an optimized analogue (compound 6a) was developed. nih.govresearchgate.netacs.org This new compound exhibited significantly improved antiviral potency, with an EC50 value of 3.95 µM. nih.govresearchgate.netacs.org Crucially, this increase in efficacy was accompanied by a decrease in cytotoxicity, resulting in a much-improved selectivity index (SI) of over 61, compared to 14.2 for the initial hit compound. nih.govresearchgate.netacs.org The research demonstrated that the 1,4-piperazine linker is a favorable component for achieving potent antiviral activity. nih.govacs.org These findings establish this class of compounds as a promising foundation for the development of novel antiviral drugs against CHIKV. nih.govresearchgate.net

Table 2: In Vitro Antiviral Activity of Phenylsulfonylpiperazine Analogues against Chikungunya Virus (CHIKV)

Compound Antiviral Activity (EC50) Cytotoxicity (CC50) Selectivity Index (SI = CC50/EC50)
Compound 1¹ 8.68 µM 122 µM 14.2
Compound 6a² 3.95 µM 260 µM >61
Compound 8a³ Good activity 66.4 µM 9.83
Compound 8b⁴ Good activity 18.6 µM 1.17

¹N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine nih.govacs.org ²Optimized analogue of compound 1 nih.govacs.org ³Isopropylamine side chain derivative nih.govacs.org ⁴tert-butylamine side chain derivative nih.govacs.org

Elucidation of Antiviral Mechanisms of Action

Investigations into the antiviral mechanism of the 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues, also known as the CHVB series, have pointed to the viral non-structural protein 1 (nsP1) as the primary target. nih.govnih.gov The nsP1 protein is an essential enzyme for viral replication, possessing methyltransferase (MTase) and guanylyltransferase (GTase) activities required for capping the viral RNA genome. nih.gov

Studies have shown that compounds from the CHVB series potently inhibit the enzymatic functions of nsP1. nih.gov The mechanism was further confirmed through the generation of CHVB-resistant viruses. nih.gov Genetic analysis of these resistant viruses revealed specific mutations in the C-terminal region of nsP1, confirming it as the drug's target. nih.gov This mode of action, targeting a crucial viral enzyme, underscores the therapeutic potential of this compound class. nih.govnih.gov

Anticancer and Antiproliferative Potentials in Cellular Models

While primarily investigated for antimicrobial properties, derivatives of phenylsulfonylpiperazine have also been evaluated for their effects on human cells, providing insights into their antiproliferative potential. During antiviral screening, the cytotoxicity of these compounds against various cell lines is routinely measured, often reported as the 50% cytotoxic concentration (CC50). nih.govresearchgate.netacs.org

For instance, the initial anti-CHIKV hit compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, displayed a CC50 of 122 µM. nih.govresearchgate.netacs.org The optimized analogue, compound 6a, showed reduced cytotoxicity with a CC50 value of 260 µM. nih.govresearchgate.netacs.org Conversely, other modifications, such as replacing the ethylamine (B1201723) side chain with isopropylamine (B41738) (compound 8a) or tert-butylamine (B42293) (8b), led to increased cytotoxicity, with CC50 values of 66.4 µM and 18.6 µM, respectively. nih.govacs.org Though this cytotoxicity was undesirable in the context of developing antivirals, these findings indicate that specific structural modifications to the phenylsulfonylpiperazine scaffold can induce significant antiproliferative effects in cellular models. nih.govacs.org

Insecticidal Properties and Vector Control Applications (e.g., Aedes aegypti Kir Channel Inhibition)

The phenylsulfonylpiperazine scaffold has been identified as a potent inhibitor of the inwardly rectifying potassium (Kir) channels in mosquitoes, presenting a novel avenue for insecticide development. nih.gov These channels are critical for mosquito physiology, playing key roles in diuresis (water and ion balance), flight, and reproduction. nih.gov Targeting the Kir1 channel of the Aedes aegypti mosquito, the primary vector for viruses like dengue, Zika, and Chikungunya, is a promising strategy to combat insecticide resistance. nih.gov

Research has demonstrated that compounds based on the (phenylsulfonyl)piperazine structure are potent inhibitors of the Aedes aegypti Kir1 (AeKir) channel, with some analogues active at nanomolar concentrations. nih.gov Structure-activity relationship (SAR) studies have led to the identification of compounds with improved in vitro potency and, importantly, toxicity against mosquito larvae. nih.gov Select compounds have shown lethal effects against multiple strains of Aedes aegypti larvae within 48 hours. nih.gov This dual action against both adult mosquito ion channels and larval stages makes the phenylsulfonylpiperazine scaffold a highly attractive candidate for developing new mosquitocides to aid in the control of vector-borne diseases. nih.gov

Structure Activity Relationship Sar and Rational Design of 1 Methyl 4 Phenylsulfonyl Piperazine Analogues

Influence of Substituent Variations on Biological Activity

Systematic variations of the substituents on both the phenylsulfonyl moiety and the piperazine (B1678402) ring have been crucial in elucidating the SAR of this class of compounds. These studies help identify which chemical features are essential for interaction with biological targets and which can be modified to improve drug-like properties.

The phenylsulfonyl group plays a pivotal role in the interaction of these molecules with their biological targets. Modifications to the phenyl ring can dramatically alter activity, often through electronic and steric effects.

Research into related phenylpiperazine derivatives has shown that the nature and position of substituents on the phenyl ring are critical. For instance, in a series of acaricidal phenylpiperazine derivatives, the presence of an electron-withdrawing group on the phenylsulfonyl moiety was found to be effective for higher activity. nih.gov Specifically, a para-chlorophenylsulfonyl derivative demonstrated greater activity than its meta-substituted counterpart, while the ortho-substituted version was almost inactive, highlighting the importance of substituent positioning. nih.gov

Table 1: Influence of Phenylsulfonyl Substitution on Biological Activity

Substituent at Phenyl RingPositionObserved Effect on ActivityCompound Class ExampleReference
Chloro (-Cl)para (4-position)Increased acaricidal activityPhenylsulfonyl piperazines nih.gov
Chloro (-Cl)meta (3-position)Lower activity than para-isomerPhenylsulfonyl piperazines nih.gov
Chloro (-Cl)ortho (2-position)Almost inactivePhenylsulfonyl piperazines nih.gov
Chloro (-Cl)para (4-position)Potent antiproliferative activity in luminal breast cancer cells(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone derivatives mdpi.comnih.gov
Methyl (-CH3)para (4-position)Significant antiproliferative activityPhenylsulfonyl piperazine-tetrazole hybrids semanticscholar.org

The piperazine ring itself is a key structural element. Its conformation and the nature of its substituents are vital for biological activity. The nitrogen atoms of the piperazine ring are amenable to various modifications, which can lead to new drugs with improved potency and selectivity. researchgate.net

For the 1-Methyl-4-(phenylsulfonyl)piperazine scaffold, the N-methyl group at the N1 position is a critical feature. In many classes of bioactive piperazine compounds, this group is important for establishing affinity with the target protein. Modifications at this position can lead to a significant loss of activity.

Conversely, modifications at the N4 position, which is occupied by the phenylsulfonyl group in the parent compound, are a common strategy for optimization. Replacing the phenylsulfonyl group with other moieties can modulate the compound's properties. Studies on nucleozin analogues, which feature a piperazine core, have shown that constraining the conformational freedom of the piperazine ring results in a loss of anti-influenza activity, underscoring the ring's importance. plos.orgnih.gov

In other research, replacing a piperazine ring with a morpholine or pyrrolidine group led to a noticeable decrease in antitumor activity, confirming the piperazine moiety's crucial role. nih.gov The basicity of the piperazine nitrogens can also be important for improving pharmacokinetic properties like aqueous solubility. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of newly designed analogues, thereby prioritizing synthetic efforts.

For piperazine derivatives, QSAR studies have successfully identified key molecular descriptors that govern their activity. A study on piperazine derivatives as mTORC1 inhibitors for cancer therapy found that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), and aqueous solubility (Log S) were significantly correlated with inhibitory activity. mdpi.com Such models allow for the in silico screening of virtual compounds, accelerating the discovery of potent drug candidates.

Similarly, QSAR models have been developed for mono-substituted 4-phenylpiperazines to understand their effects on the dopaminergic system. nih.gov These models used physicochemical descriptors to explain the in vivo response, demonstrating that QSAR can provide a comprehensive understanding of the biological effects for this class of compounds. nih.gov The development of robust QSAR models, validated through internal and external statistical methods, is a cornerstone of modern rational drug design. wu.ac.th

Pharmacophore Elucidation and Lead Optimization Strategies for the Chemical Compound

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. It is a powerful tool for virtual screening and lead optimization. nih.govdovepress.com

For arylsulfonylpiperazine scaffolds, a pharmacophore model would typically define the spatial arrangement of key features like hydrophobic areas, hydrogen bond acceptors/donors, and aromatic rings. nih.gov For example, a model might consist of a hydrophobic feature corresponding to the phenyl ring, a hydrogen bond acceptor feature from the sulfonyl oxygens, and another hydrophobic or aromatic feature associated with substituents on the piperazine ring.

Once a pharmacophore model is established, it can be used to screen large chemical databases to identify novel scaffolds that match the required 3D arrangement. frontiersin.orgresearchgate.net For lead optimization, the model guides the design of new analogues by ensuring that proposed modifications retain the key pharmacophoric features. This strategy, often combined with molecular docking, helps in designing compounds with improved affinity and selectivity for the target protein. The ultimate goal is to refine the structure of a lead compound like this compound to enhance its therapeutic index.

Q & A

Q. What are the primary synthetic routes for 1-Methyl-4-(phenylsulfonyl)piperazine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between piperazine and substituted phenylsulfonyl chlorides. For example, piperazine is reacted with phenylsulfonyl chloride derivatives in acetone under reflux, with NaOH as a base to neutralize HCl byproducts. Key parameters include stoichiometric ratios (e.g., 1:2.2 molar ratio of piperazine to sulfonyl chloride), temperature control to manage exothermic reactions, and purification via ethanol/water washes . Variations in substituents (e.g., chloro, fluoro, or trifluoromethyl groups) require adjustments in sulfonyl chloride precursors and reaction times.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Characterization involves nuclear magnetic resonance (NMR) for confirming proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm and aromatic protons at δ 7.0–8.0 ppm). Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) confirms sulfonamide C=O stretches (~1350 cm⁻¹) and S=O stretches (~1150 cm⁻¹). X-ray crystallography is used for solid-state structure determination, revealing hydrogen-bonding patterns and molecular packing .

Q. What preliminary biological activities have been reported for this compound?

this compound derivatives exhibit inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes. For instance, para-substituted chlorophenyl or trifluoromethylphenyl groups enhance activity (IC₅₀ values <10 µM), attributed to improved enzyme binding via electron-withdrawing effects . Fluorinated derivatives also show improved pharmacokinetic profiles due to increased metabolic stability .

Advanced Research Questions

Q. How do substituent electronic and steric effects influence DPP-IV inhibition?

Electron-withdrawing groups (EWGs) like -Cl, -CF₃, or -NO₂ at para/ortho positions enhance inhibitory activity by strengthening sulfonamide-enzyme hydrogen bonds and hydrophobic interactions. Meta substitutions reduce activity due to steric clashes with the enzyme’s active site. For example, 1,4-bis(4-chlorophenylsulfonyl)piperazine (IC₅₀ = 4.2 µM) outperforms meta-chloro analogs (IC₅₀ >20 µM) . Computational docking studies suggest that para-substituted groups align better with the S2 pocket of DPP-IV .

Q. What role does crystallography play in optimizing supramolecular interactions for drug design?

X-ray crystallography reveals that this compound derivatives form intermolecular C–H⋯O hydrogen bonds and π-π stacking interactions. For example, fluorinated analogs exhibit chain-like packing via C–H⋯F interactions, which may correlate with improved solubility and crystallinity . Disorder in meta-substituted derivatives (e.g., 2-chlorophenyl) highlights steric hindrance, guiding synthetic prioritization of para/ortho substituents .

Q. How can computational methods like induced-fit docking refine SAR studies?

Induced-fit docking simulations predict conformational changes in DPP-IV upon ligand binding. For this compound, para-CF₃ groups induce a 2.1 Å shift in the enzyme’s Glu205 residue, stabilizing the sulfonamide interaction. Meta-substituted analogs show weaker binding energies (ΔG > −8 kcal/mol vs. −10.5 kcal/mol for para-CF₃), aligning with experimental IC₅₀ trends .

Q. What strategies address contradictory data in biological activity across structurally similar analogs?

Discrepancies in activity may arise from off-target effects or assay conditions. For example, 1-(4-nitrophenyl)methyl analogs show moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus) but weak DPP-IV inhibition, suggesting target specificity. Cross-validation using orthogonal assays (e.g., enzyme kinetics vs. cell-based models) and metabolite profiling (e.g., LC-MS) can resolve such contradictions .

Q. How are metabolic stability and bioavailability optimized in preclinical studies?

Fluorination improves metabolic stability by reducing CYP450-mediated oxidation. For instance, trifluoromethyl derivatives exhibit >80% remaining intact after 1-hour incubation with liver microsomes, compared to 50% for non-fluorinated analogs. Bioavailability is further enhanced via salt formation (e.g., hydrochloride salts) to improve aqueous solubility .

Methodological Guidance

Q. What are best practices for scaling up synthesis without compromising purity?

  • Use slow addition of sulfonyl chlorides to piperazine in cooled acetone (−10°C) to minimize side reactions.
  • Optimize recrystallization solvents (e.g., ethanol/water 3:1 v/v) for high-purity yields (>95%).
  • Monitor reaction progress via TLC (Rf = 0.4–0.5 in ethyl acetate/hexane) to avoid over-substitution .

Q. How to validate target engagement in cellular models?

  • Use fluorescence-based DPP-IV assays (e.g., Gly-Pro-AMC substrate) in Caco-2 cells.
  • Correlate IC₅₀ values with gene knockdown (siRNA) or overexpression models to confirm on-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.